Gamma-delta-Dioxovaleric acid, also known as 4-oxoglutarate semialdehyde or 4, 5-dioxopentanoate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Gamma-delta-Dioxovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Gamma-delta-Dioxovaleric acid can be biosynthesized from valeric acid.

4,5-Dioxopentanoic acid

CAS No.: 5976-90-9

Cat. No.: VC1573455

Molecular Formula: C5H6O4

Molecular Weight: 130.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5976-90-9 |

|---|---|

| Molecular Formula | C5H6O4 |

| Molecular Weight | 130.1 g/mol |

| IUPAC Name | 4,5-dioxopentanoic acid |

| Standard InChI | InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) |

| Standard InChI Key | YHUFRVYVNKGICT-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)C(=O)C=O |

| Canonical SMILES | C(CC(=O)O)C(=O)C=O |

Introduction

Chemical Structure and Fundamental Properties

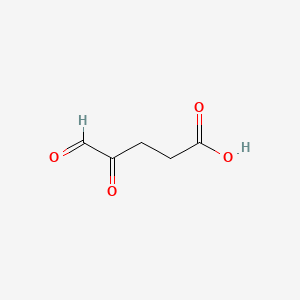

4,5-Dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with two oxo groups positioned at the 4- and 5-positions . The compound has a molecular formula of C5H6O4 and a molecular weight of 130.10 g/mol . Structurally, it contains a carboxylic acid group at one end, connected to a carbon chain that features both ketone and aldehyde functional groups.

The physical state of 4,5-dioxopentanoic acid is solid at standard conditions . Its chemical structure can be represented using various identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 4,5-Dioxopentanoic Acid

Nomenclature and Classification

4,5-Dioxopentanoic acid is known by several synonyms in scientific literature:

The compound belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are characterized by the presence of an aldehyde substituted with a keto group on the C4 carbon atom . It is also classified as a primary metabolite, suggesting its involvement in an organism's growth, development, or reproduction .

Chemical Relationships and Structural Characteristics

4,5-Dioxopentanoic acid is functionally related to valeric acid, featuring the same carbon backbone but with additional oxo groups . It serves as a conjugate acid of 4,5-dioxopentanoate, which is the major species at pH 7.3 . The compound exhibits interesting chemical behavior due to its multiple functional groups, which include:

-

A carboxylic acid group (-COOH) at position 1

-

A ketone group (C=O) at position 4

-

An aldehyde group (-CHO) at position 5

This combination of functional groups makes 4,5-dioxopentanoic acid a potentially versatile compound in organic synthesis and biochemical processes.

Synthesis and Production Methods

Potential synthetic approaches may include:

-

Oxidation of appropriate precursors to introduce the carbonyl groups

-

Modification of existing dicarbonyl compounds

-

Transformation of glutaric acid derivatives

Analytical Methods and Detection

Standard analytical techniques applicable to organic acids and carbonyl compounds can be used to analyze 4,5-dioxopentanoic acid:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography-mass spectrometry (GC-MS)

-

Fourier-transform mass spectrometry

-

Nuclear magnetic resonance (NMR) spectroscopy

Comparative Analysis with Related Compounds

Table 2: Comparison of 4,5-Dioxopentanoic Acid with Related Compounds

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of 4,5-Dioxopentanoic Acid

Research Limitations and Future Directions

Based on the available literature, 4,5-dioxopentanoic acid appears to be relatively understudied . This presents several opportunities for future research:

-

Development of efficient and scalable synthesis methods

-

Investigation of its potential role in metabolic pathways

-

Exploration of its reactivity and potential applications in organic synthesis

-

Assessment of potential biological activities and pharmacological properties

-

Development of specific analytical methods for its detection in biological samples

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume